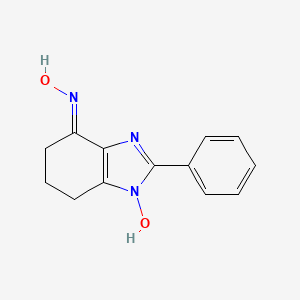![molecular formula C11H11N3OS B5910775 N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5910775.png)
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Übersicht
Beschreibung
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide, also known as MTA, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. MTA belongs to the class of thiadiazole derivatives, which have shown promising results in the development of new drugs and materials.
Wissenschaftliche Forschungsanwendungen
1. Potential as Glutaminase Inhibitors
- Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, which have structural similarities to N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide, are being explored as glutaminase inhibitors. These inhibitors have shown promise in attenuating the growth of human lymphoma cells in vitro and in mouse models, indicating their potential in cancer therapy (Shukla et al., 2012).
2. Anticancer Properties
- Certain derivatives of 1,3,4-thiadiazol-2-yl acetamide have demonstrated significant anticancer activity. They induce apoptosis in cancer cells, suggesting their utility in developing new anticancer therapies (Ekrek et al., 2022).
3. Molecular Modeling and Structural Analysis
- Structural and spectral features of 1,3,4-thiadiazole derivatives have been studied using Density Functional Theory (DFT) calculations, providing insights into their chemical properties and potential biological activities (Abu-Melha, 2021).
4. Exploration in Surface Active Agents
- Reaction of 1,3,4-thiadiazol-2-yl acetamides with propylene oxide has led to the production of nonionic surface active agents, expanding the applications of these compounds beyond pharmacology (El-Sayed et al., 2015).
5. Synthesis and Hemolytic Activity
- Research into synthesizing novel 1,3,4-oxadiazole compounds, structurally related to 1,3,4-thiadiazol-2-yl acetamides, has been conducted to evaluate their antimicrobial and hemolytic activities, indicating their potential in medical applications (Gul et al., 2017).
Eigenschaften
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-5-3-4-6-9(7)10-13-14-11(16-10)12-8(2)15/h3-6H,1-2H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGHMYXAQVXAAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-methyl-5-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-propyldihydro-2(3H)-furanone](/img/structure/B5910703.png)

![4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910720.png)

![methyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarbodithioate](/img/structure/B5910748.png)
![N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5910755.png)

![4-[4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5910780.png)




